2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Overview
Description
“2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “methylthio” group suggests the presence of a sulfur atom bonded to a methyl group (CH3), and the “carboxylic acid” part indicates a COOH group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-methylthio-1,4-dihydropyrimidines are synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Scientific Research Applications
Novel Methods for Preparation of Derivatives
A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid, was described by Santilli, Kim, and Wanser (1971). This method includes direct formation from various precursors and acetylating agents, expanding to include the preparation of various new trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).
Heteroatom Rearrangements in Synthesis
Yokoyama, Satô, Tateno, and Hatanaka (1987) investigated heteroatom rearrangements with 2-Cyano-3-mercapto-3-(methylthio)acrylamide and aliphatic carboxylic acids. Their study provided insights into the synthesis of various pyrimidin-4-ones, essential for understanding the structural transformations of this compound (Yokoyama, Satô, Tateno, & Hatanaka, 1987).
Antimicrobial Properties
A study by Shastri and Post (2019) on 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid revealed significant antibacterial and antifungal activity. This research highlights the potential antimicrobial properties of derivatives of this compound (Shastri & Post, 2019).
Luminescent Lanthanide Frameworks
Research by Jia, Hui, Li, Sun, and Wang (2014) on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks demonstrates the potential of this compound in photoluminescence. This study provides insights into the use of this compound in advanced material sciences (Jia, Hui, Li, Sun, & Wang, 2014).
Synthesis and Structural Analysis
Research by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and esters, which are structurally related to this compound. This study contributes to the broader understanding of synthetic pathways for related compounds (Brown & Waring, 1977).
Co-crystal Studies
Chinnakali, Fun, Goswami, Mahapatra, and Nigam (1999) researched the co-crystal structure of 2-aminopyrimidine and dicarboxylic acids, providing insights into hydrogen-bonded chains and weak C-H...O contacts. This study is relevant for understanding the supramolecular interactions of derivatives like this compound (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWCKMACVHCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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